molecular formula C28H26N4O4 B4325761 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

Cat. No.: B4325761
M. Wt: 482.5 g/mol
InChI Key: FBLQBSFMEXWPSC-JWGURIENSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 1,2-diaminobenzene with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular processes such as DNA replication, protein synthesis, and cell division . This interaction leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzimidazole core, along with the dimethoxybenzylidene and methoxyphenyl substituents, enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-34-23-11-7-4-8-19(23)27-31-22(16-18-12-13-24(35-2)25(17-18)36-3)28(33)32(27)15-14-26-29-20-9-5-6-10-21(20)30-26/h4-13,16-17H,14-15H2,1-3H3,(H,29,30)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQBSFMEXWPSC-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3OC)CCC4=NC5=CC=CC=C5N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3OC)CCC4=NC5=CC=CC=C5N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 2
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 6
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

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